molecular formula C10H11NO B1279844 5-Amino-3,4-dihydronaphthalen-1(2H)-one CAS No. 41823-28-3

5-Amino-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1279844
CAS RN: 41823-28-3
M. Wt: 161.2 g/mol
InChI Key: MGMLEKRIIOQCIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Amino-3,4-dihydronaphthalen-1(2H)-one has been explored in various studies. One such derivative is the 1-amino-5-di-(β-chloroethyl)amino-1,2,3,4-tetrahydronaphthalene, which was synthesized from 1,5-diamino-1,2,3,4-tetrahydronaphthalene in a two-stage process without the need for protecting the amino groups . This indicates that the amino groups in the naphthalene derivatives can withstand certain conditions without undergoing unwanted reactions, which is beneficial for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is of significant interest due to their potential biological activities. In the study of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, 1,4-naphthoquinones served as key building blocks. These compounds contain oxygen, nitrogen, or sulfur atoms within their rings, which contribute to their biological relevance . The structural characterization of these derivatives is crucial as it can influence their interaction with biological targets and, consequently, their bioactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene derivatives often include the Michael addition, as seen in the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. This reaction was performed using 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The Michael addition is a versatile reaction that allows for the construction of complex molecules with multiple substituents, which can be further modified to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are closely linked to their biological activities. For instance, the antioxidant activity of synthesized compounds was evaluated using DPPH and ABTS assays, with one derivative showing high inhibition percentages . Additionally, the cytotoxicity against the HeLa cervical cancer cell line was assessed, revealing that certain derivatives exhibited significant inhibitory activity, surpassing that of the standard drug used in the study . These properties are essential for the development of pharmaceutically active agents, as they provide insights into the therapeutic potential of the compounds.

Case Studies

In the context of case studies, compound 3d from the series of synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives stands out. It not only showed the highest inhibition in antioxidant activity evaluations but also displayed better activity than the standard drug when tested for cytotoxicity against the HeLa cell line . The molecular docking studies further supported its potential, with favorable glide energy and E model scores when docked with HDAC8, an enzyme target in cancer therapy . This case study exemplifies the importance of integrating synthesis, structural characterization, and biological evaluation in the development of new therapeutic agents.

Scientific Research Applications

  • Mast Cell Stabilizing Activity : Research by Barlow et al. (2011) investigated amines derived from 3,4-dihydronaphthalen-1(2H)-ones, including 4-amino-3,4-dihydronaphthalen-1(2H)-ones, for their potential in modulating allergic and inflammatory phenomena. The study found that certain cyclic analogues exhibited notable mast cell stabilizing activity in vitro and in vivo (Barlow et al., 2011).

  • Antioxidant and Anticancer Properties : Kumar et al. (2019) synthesized derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid and evaluated their bioactivity. The study highlighted the promising antioxidant activity and cytotoxicity against cervical cancer cells of these compounds (Kumar et al., 2019).

  • Antimicrobial Activity : Gupta and Chaudhary (2013) studied the antimicrobial properties of novel (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazono)thiazolidin-4-ones. They found that certain thiazolidinones exhibited significant antimicrobial activities (Gupta & Chaudhary, 2013).

  • Receptor Binding Affinity : Szekeres et al. (2004) identified 3,4-dihydronaphthalen-1(2H)-ones as ligands with high binding affinity for the benzodiazepine site of GABAA receptors containing the alpha5-subunit. These compounds showed selective affinity for the GABAA alpha5 receptor subtype (Szekeres et al., 2004).

  • Antiproliferative Activity : Zhu et al. (2020) synthesized 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6- isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds exhibited better and more broad-spectrum anticancer activity compared to the positive control, 5-FU (Zhu et al., 2020).

  • Cytotoxic Mechanism in Cancer Cells : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against several human cancer cell lines. They found that certain compounds induced apoptosis and arrested the cell cycle at the G1 phase (Ravichandiran et al., 2019).

  • Synthesis and Structural Characterization : A study by Sang et al. (2017) involved the isolation of novel 3,4-dihydronaphthalen-1(2H)-one compounds from an endophytic fungus, revealing their selective cytotoxic activity against certain cell lines (Sang et al., 2017).

  • One-Pot Synthesis Method : Liu et al. (2012) described a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting its simplicity, mild reaction conditions, and good yields (Liu et al., 2012).

Safety And Hazards

The safety data sheet for 5-Amino-3,4-dihydronaphthalen-1(2H)-one suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMLEKRIIOQCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467696
Record name 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,4-dihydronaphthalen-1(2H)-one

CAS RN

41823-28-3
Record name 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 20 ml Schlenk vessel, 1 g of 96% sulfuric acid (9.79 mmol) is added to 100 mg of 4-(2-aminophenyl)butyronitrile (0.62 mmol) under argon. The mixture is heated to 100° C. for 66 h, stirring. After cooling, it is neutralised with aqueous ammonia solution (ice cooling), and the product is then extracted with chloroform and identified using GC.
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1 g
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100 mg
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Synthesis routes and methods II

Procedure details

5-Amino-1-tetralone was prepared from α-tetralone according to the literature (J. Am. Chem. Soc. 1994, p4852). A mixture of 5-amino-1-tetralone (80 mg) and concentrated hydrochloric acid (1 mL) was cooled to 0° C. A solution of sodium nitrite (35 mg) in water (0.5 mL) was added dropwise to the stirring solution. The cold diazonium solution was then poured rapidly onto a stirring solution of copper (I) chloride (62 mg) in concentrated hydrochloric acid (1 mL). The reaction mixture was allowed to warn to ambient temperature and then stirred for 1.5 hours. The mixture was then extracted with ethyl acetate, washed with water, dried (MgSO4) and the solvent removed in vacuo to yield 5-chloro-1-tetralone as a brown solid (87 mg).
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0 (± 1) mol
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80 mg
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1 mL
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35 mg
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0.5 mL
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[Compound]
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diazonium
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1 mL
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62 mg
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catalyst
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Synthesis routes and methods III

Procedure details

5-Amino-1-tetralone was prepared from α-tetralone according to the literature (J. Am. Chem. Soc. 1994, p4852). To a cold solution of 5-amino-1-tetratone (415 mg) in water (2 mL) and concentrated hydrochloric acid (5 mL) was added a solution of sodium nitrite (186 mg) in water (1.2 mL), maintaining low temperature. After 40 minutes a solution of sodium azide (184 mg) in water (1.2 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature. After one further hour the reaction was quenched with water, extracted into ether, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo to yield crude material which was purified using flash chromatography to yield 5-azido-1-tetralone (77 mg).
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184 mg
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1.2 mL
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5 mL
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186 mg
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2 mL
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1.2 mL
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